Rineterkib (hydrochloride)
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Overview
Description
Rineterkib (hydrochloride) is a small molecule inhibitor of extracellular signal-regulated kinase (ERK) that is being investigated for its potential in treating various cancers. It is particularly noted for its ability to inhibit the RAF and ERK1/2 pathways, which are crucial in the regulation of cell proliferation, differentiation, and survival .
Preparation Methods
The synthesis of Rineterkib (hydrochloride) involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups necessary for its biological activity. Industrial production methods often involve optimizing these steps to ensure high yield and purity. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
Rineterkib (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s stability and reactivity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the molecule. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Rineterkib (hydrochloride) has several scientific research applications, particularly in the fields of:
Chemistry: It is used as a tool compound to study the RAF and ERK1/2 pathways.
Biology: Researchers use it to investigate the role of ERK in cell signaling and its impact on cellular processes.
Medicine: Rineterkib (hydrochloride) is being explored as a potential therapeutic agent for cancers with mutations in the MAPK pathway, including non-small cell lung cancer, pancreatic cancer, colorectal cancer, and ovarian cancer
Industry: It is used in the development of targeted cancer therapies and in preclinical studies to evaluate its efficacy and safety
Mechanism of Action
Rineterkib (hydrochloride) exerts its effects by inhibiting the activity of ERK1 and ERK2, which are key components of the Ras-Raf-MEK-ERK signal transduction cascade. This pathway regulates various cellular processes, including cell adhesion, cell cycle progression, cell migration, cell survival, differentiation, metabolism, proliferation, and transcription. By inhibiting ERK1 and ERK2, Rineterkib (hydrochloride) disrupts these processes, leading to reduced tumor growth and proliferation .
Comparison with Similar Compounds
Rineterkib (hydrochloride) is unique in its dual inhibition of RAF and ERK1/2, making it particularly effective against cancers with mutations in the MAPK pathway. Similar compounds include:
Elimusertib: An orally available and selective ATR inhibitor.
LC-2: A first-in-class PROTAC-based KRAS G12C degrader.
Other ERK inhibitors: These compounds also target the ERK pathway but may differ in their specificity and efficacy
Rineterkib (hydrochloride) stands out due to its broad activity against multiple MAPK-activated cancer cells and its demonstrated preclinical efficacy in various xenograft models .
Properties
Molecular Formula |
C27H31BrF3N5O2 |
---|---|
Molecular Weight |
594.5 g/mol |
IUPAC Name |
4-[3-amino-6-[(1S,3S,4S)-3-fluoro-4-hydroxycyclohexyl]pyrazin-2-yl]-N-[(1S)-1-(3-bromo-5-fluorophenyl)-2-(methylamino)ethyl]-2-fluorobenzamide;methane |
InChI |
InChI=1S/C26H27BrF3N5O2.CH4/c1-32-11-21(15-6-16(27)10-17(28)7-15)35-26(37)18-4-2-14(9-19(18)29)24-25(31)33-12-22(34-24)13-3-5-23(36)20(30)8-13;/h2,4,6-7,9-10,12-13,20-21,23,32,36H,3,5,8,11H2,1H3,(H2,31,33)(H,35,37);1H4/t13-,20-,21+,23-;/m0./s1 |
InChI Key |
ACRCYSSHPZOTNP-XKNHYIDFSA-N |
Isomeric SMILES |
C.CNC[C@H](C1=CC(=CC(=C1)Br)F)NC(=O)C2=C(C=C(C=C2)C3=NC(=CN=C3N)[C@H]4CC[C@@H]([C@H](C4)F)O)F |
Canonical SMILES |
C.CNCC(C1=CC(=CC(=C1)Br)F)NC(=O)C2=C(C=C(C=C2)C3=NC(=CN=C3N)C4CCC(C(C4)F)O)F |
Origin of Product |
United States |
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